

Standard operating procedure for Guazatine acetate salt residue analysis in citrus.

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Compound of Interest		
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Standard Operating Procedure for Guazatine Acetate Salt Residue Analysis in Citrus

Application Note & Protocol

This document outlines the standard operating procedure for the quantitative analysis of **Guazatine acetate salt** residues in citrus fruits. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety, providing a detailed methodology for the extraction, purification, and determination of Guazatine residues using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Guazatine is a non-systemic contact fungicide used for seed treatment and post-harvest protection of citrus fruits.[1][2] It consists of a complex mixture of polyamines, with the main components being guanidated diamines and triamines (e.g., GG, GGG, GGN, GNG).[1][2][3][4] Due to health and environmental concerns, the use of Guazatine as a pesticide has been banned or restricted in several countries, necessitating reliable analytical methods for monitoring its residues in food products.[1][2] This protocol focuses on a robust LC-MS/MS method for the simultaneous analysis of the major Guazatine components.

Principle



This method involves the extraction of Guazatine residues from citrus peel or whole fruit homogenate using an acidified organic solvent mixture. The extract is then purified to remove interfering matrix components before being analyzed by LC-MS/MS. Quantification is typically based on the sum of specific indicator components of the Guazatine mixture.

Materials and Reagents

- Solvents: Acetone, Methanol, Water (all HPLC or LC-MS grade)
- Acids: Formic acid (reagent grade)
- Reagents: Hexane (for purification)
- Reference Standards: Guazatine acetate standard mixture. Due to the complexity of the technical mixture, it is crucial to use a well-characterized reference material.
- Plasticware: Polypropylene tubes, flasks, and vials should be used throughout the procedure to prevent the adsorption of Guazatine cations onto glass surfaces.[5]

Experimental Protocol

A detailed workflow for the analysis of Guazatine residues in citrus is provided below.

Sample Preparation

- Homogenization: Homogenize a representative sample of the citrus fruit (either the peel or the whole fruit) to a uniform paste.
- Weighing: Accurately weigh a representative portion of the homogenized sample into a polypropylene centrifuge tube.

Extraction

Two primary extraction solvent systems have been reported with good recoveries:

- Method A: 1% Formic acid in water/acetone (1:2, v/v).[3][4][5][6]
- Method B: 3% Formic acid in acetone.[1][2]



The choice of extraction solvent may depend on the specific laboratory setup and validation results. The following is a general extraction procedure:

- Add the extraction solvent to the sample in the centrifuge tube.
- Vortex or homogenize the mixture thoroughly for a defined period to ensure efficient extraction.
- Centrifuge the mixture to separate the supernatant from the solid matrix.
- Carefully collect the supernatant for the clean-up step.

Clean-up (Purification)

A purification step using hexane is employed to remove non-polar interferences from the extract.[1][2]

- Add hexane to the collected supernatant.
- Vortex the mixture vigorously to partition the non-polar compounds into the hexane layer.
- Centrifuge to achieve phase separation.
- Discard the upper hexane layer and retain the lower aqueous/acetone layer containing the polar Guazatine components.
- The purified extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The instrumental analysis is performed using a Liquid Chromatograph coupled to a tandem Mass Spectrometer.

- Chromatographic Column: A hydrophilic end-capped C18 column, such as an Aquasil C18, has been shown to be effective for separating the polar Guazatine components.[3][4][6]
- Mobile Phase: A typical mobile phase consists of a gradient of water and methanol, both containing a small percentage of formic acid (e.g., 0.2%) to ensure good peak shape and



ionization.[2]

 Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection and quantification are performed using Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for the selected Guazatine indicator components (GG, GGG, GGN, GNG).[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for Guazatine residue analysis in citrus and other agricultural products.

Table 1: Method Performance for Guazatine Analysis in Citrus

Parameter	Fortification Level (mg/kg)	Recovery (%)	RSD (%)	Reference
Recovery	0.010	81	2-8	[3][4]
0.035	90	2-8	[3][4]	
0.060	104	2-8	[3][4]	
Linearity (r²)	0.100 - 3.750 mg/L	> 0.990	-	[3][4]
LOD (mg/kg)	-	< 0.0050	-	[3][4]
LOQ (mg/kg)	-	< 0.0065	-	[3][4]

Table 2: Method Performance for Guazatine Analysis in Various Agricultural Products (including Mandarin)



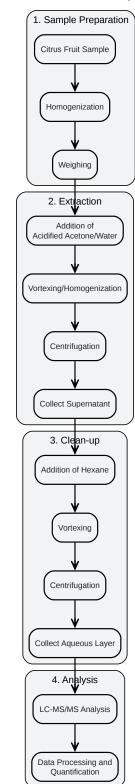
Parameter	Value	Reference
Linearity (r²)	> 0.995	[1][2][7]
LOD (μg/L)	0.8	[1][2][7]
LOQ (μg/L)	2.5	[1][2][7]
Recovery (%)	70.2 - 99.6	[1][2][7]
RSD (%)	< 6.8	[1][2][7]
Inter-laboratory Recovery (%)	70.3 - 106.7	[2][7]
Inter-laboratory RSD (%)	< 15.0	[2][7]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the standard operating procedure for Guazatine residue analysis in citrus.



Workflow for Guazatine Residue Analysis in Citrus



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Caption: Workflow for Guazatine Residue Analysis in Citrus.



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